molecular formula C24H51ClOSi B14250234 Chloro(octadecyloxy)di(propan-2-yl)silane CAS No. 184719-60-6

Chloro(octadecyloxy)di(propan-2-yl)silane

Cat. No.: B14250234
CAS No.: 184719-60-6
M. Wt: 419.2 g/mol
InChI Key: YYUDBKMVBASMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(octadecyloxy)di(propan-2-yl)silane is a chemical compound with the molecular formula C24H51ClOSi. It is a type of organosilicon compound, which means it contains carbon-silicon bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(octadecyloxy)di(propan-2-yl)silane typically involves the reaction of octadecyloxy alcohol with di(propan-2-yl)chlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The general reaction scheme is as follows:

Octadecyloxy alcohol+Di(propan-2-yl)chlorosilaneThis compound+HCl\text{Octadecyloxy alcohol} + \text{Di(propan-2-yl)chlorosilane} \rightarrow \text{this compound} + \text{HCl} Octadecyloxy alcohol+Di(propan-2-yl)chlorosilane→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Chloro(octadecyloxy)di(propan-2-yl)silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.

Major Products

    Substitution: The major products are the substituted silanes, where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: The major products are silanols and hydrochloric acid.

Scientific Research Applications

Chloro(octadecyloxy)di(propan-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is used in the modification of biological molecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Chloro(octadecyloxy)di(propan-2-yl)silane involves the formation of strong covalent bonds between the silicon atom and other atoms or molecules. The chlorine atom acts as a leaving group, allowing the silicon atom to form new bonds with nucleophiles. This property is exploited in various applications, such as surface modification and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Chloro(diisopropyl)(octadecyloxy)silane
  • Diisopropylchlorosilane
  • Octadecyloxychlorosilane

Uniqueness

Chloro(octadecyloxy)di(propan-2-yl)silane is unique due to its combination of a long alkyl chain (octadecyloxy group) and two isopropyl groups attached to the silicon atom. This structure imparts specific properties, such as hydrophobicity and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

184719-60-6

Molecular Formula

C24H51ClOSi

Molecular Weight

419.2 g/mol

IUPAC Name

chloro-octadecoxy-di(propan-2-yl)silane

InChI

InChI=1S/C24H51ClOSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(25,23(2)3)24(4)5/h23-24H,6-22H2,1-5H3

InChI Key

YYUDBKMVBASMEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO[Si](C(C)C)(C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.